![molecular formula C15H22N2O2 B7541417 (2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is a chemical compound that is commonly known as HEPDM. It is a synthetic molecule that has been extensively studied for its potential use in scientific research. HEPDM belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of HEPDM is not fully understood. However, it has been proposed that HEPDM acts as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. HEPDM has been found to enhance the binding of GABA to its receptors, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
HEPDM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. HEPDM has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, HEPDM has been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
HEPDM has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. HEPDM is also stable and can be stored for extended periods of time. However, there are also limitations to the use of HEPDM in lab experiments. HEPDM has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, HEPDM has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of HEPDM. One area of research is the development of more efficient synthesis methods for HEPDM. Another area of research is the study of the pharmacokinetics and pharmacodynamics of HEPDM in humans. Additionally, HEPDM has been found to have potential as a treatment for neurodegenerative diseases, and further research is needed to explore this potential. Finally, the development of novel derivatives of HEPDM with improved biological activity and reduced toxicity is an area of active research.
合成法
HEPDM can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzaldehyde with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting intermediate is then further reacted with an appropriate reagent to yield the final product. The purity of HEPDM can be enhanced by recrystallization and column chromatography.
科学的研究の応用
HEPDM has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. HEPDM has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNISNFJMHOEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
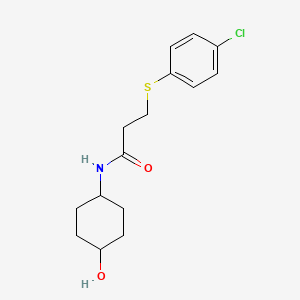
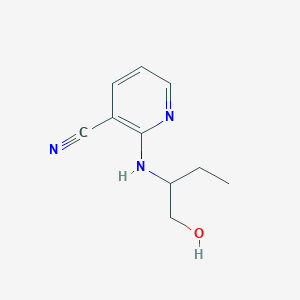

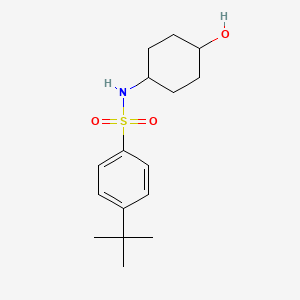
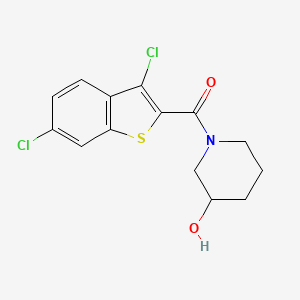
![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)

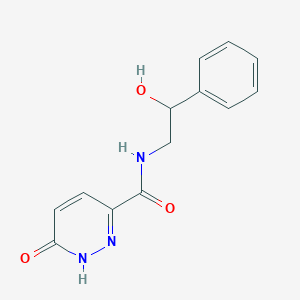
![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)